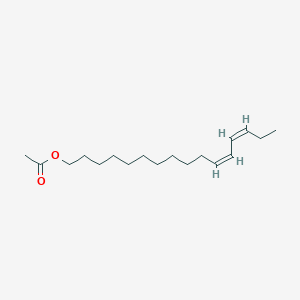

11Z,13Z-Hexadecadienyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

118744-50-6 |

|---|---|

Molecular Formula |

C18H34O3 |

Molecular Weight |

298.467 |

IUPAC Name |

acetic acid;hexadeca-11,13-dien-1-ol |

InChI |

InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h3-6,17H,2,7-16H2,1H3;1H3,(H,3,4) |

InChI Key |

GCDPHMYXIBYOGU-UHFFFAOYSA-N |

SMILES |

CCC=CC=CCCCCCCCCCCO.CC(=O)O |

Purity |

96% |

Synonyms |

Z11,Z13-16:Ac; |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Challenges in Stereoselective Synthesis of Conjugated (Z,Z)-Dienes

The creation of conjugated dienes with a (Z,Z) configuration, such as the one found in 11Z,13Z-Hexadecadienyl acetate (B1210297), is a notable challenge in synthetic organic chemistry. nih.gov The primary difficulty lies in controlling the stereochemistry of both double bonds to ensure they are in the cis (Z) orientation. nih.govrsc.org The synthesis of these thermodynamically less stable Z-isomers is often complicated by potential isomerization to the more stable (E,Z) or (E,E) forms, especially when functional groups like aldehydes are present. mdpi.com Furthermore, achieving high stereoselectivity often requires multi-step sequences and carefully chosen reaction conditions to avoid the formation of unwanted stereoisomers. nih.gov The development of catalytic systems that can directly and selectively form (Z,Z)-dienes is an ongoing area of research, as traditional methods can be complex and may not be broadly applicable. nih.govnih.gov

Established Synthetic Routes and Transformations

To address the challenges of synthesizing (Z,Z)-conjugated dienes, specific and reliable synthetic routes have been developed. These methods often begin with readily available starting materials and employ a series of controlled reactions to build the target molecule.

Multi-Step Synthesis from Commercial Precursors

A common and effective approach for synthesizing 11Z,13Z-Hexadecadienyl acetate and related compounds involves a multi-step sequence starting from commercially available precursors like 10-bromo-1-decanol. mdpi.comresearchgate.net This strategy provides a practical pathway to the target molecule, with one reported synthesis achieving a 21.4% total yield for this compound over an eight-step sequence. researchgate.net The use of well-defined starting materials allows for a systematic and reproducible construction of the carbon skeleton and the introduction of the required functional groups and double bonds in a controlled manner. mdpi.comresearchgate.net

C10 + C3 + C3 Retrosynthetic Strategy

A key retrosynthetic analysis for this compound involves breaking down the molecule into simpler, more accessible fragments. mdpi.com A widely adopted method is the C10 + C3 + C3 strategy. mdpi.comresearchgate.net This approach deconstructs the 16-carbon chain of the target molecule into a C10 building block and two C3 units. mdpi.com The C10 subunit is typically derived from a precursor like 10-bromo-1-decanol, which is then converted into a protected iodoalkane. mdpi.com The two C3 synthons are also readily prepared, allowing for a convergent synthesis where these fragments are coupled together in a stepwise fashion to construct the final molecule. mdpi.com

Key Reaction Steps

The successful execution of the C10 + C3 + C3 strategy relies on several crucial chemical transformations that allow for the precise formation of the carbon-carbon bonds and the desired stereochemistry of the double bonds.

The formation of carbon-carbon bonds through the alkylation of metal acetylides is a fundamental step in many synthetic pathways. mdpi.com In the synthesis of this compound, the alkylation of a lithium alkyne is a key reaction. mdpi.comresearchgate.net This step typically involves reacting a terminal alkyne with a strong base, such as n-butyllithium, to generate a lithium acetylide. mdpi.com This nucleophilic acetylide then reacts with an alkyl halide, such as the C10 iodoalkane, to form a new carbon-carbon bond, extending the carbon chain. mdpi.commdpi.com Performing this reaction at low temperatures is crucial for its success. researchgate.net

The Wittig reaction is a powerful tool for the synthesis of alkenes. harvard.edu To create the Z-configured double bond required in this compound, a cis-selective Wittig olefination is employed. mdpi.comresearchgate.net This reaction involves the treatment of an aldehyde with a non-stabilized ylide, such as propylidenetriphenylphosphorane. mdpi.comresearchgate.net The reaction proceeds through a four-centered transition state that leads to the formation of the cis-alkene as the major product. harvard.edu This step is critical for establishing the correct stereochemistry at one of the double bonds in the conjugated diene system. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Terminal Acetylation of (11Z,13Z)-Hexadecadienol

The final step in many synthetic routes to (11Z,13Z)-Hexadecadienyl acetate is the esterification of its alcohol precursor, (11Z,13Z)-Hexadecadienol. mdpi.comvulcanchem.com This transformation is a standard acetylation reaction that proceeds with high efficiency. mdpi.com

The most commonly reported method involves treating the alcohol with acetic anhydride (B1165640) in the presence of pyridine, which acts as a base and catalyst. mdpi.com The reaction is typically performed in a solvent like dichloromethane (B109758) (CH₂Cl₂) at a controlled temperature, such as 0 °C. mdpi.com This straightforward procedure has been shown to produce the final acetate product in excellent yields, often around 98%. mdpi.comvulcanchem.com

Table 3: Reagents and Yield for Terminal Acetylation

| Precursor | Reagents | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| (11Z,13Z)-Hexadecadienol | Acetic anhydride, Pyridine | Dichloromethane (CH₂Cl₂) | 98% | mdpi.comvulcanchem.com |

Advancements in Synthetic Efficiency and Purity for Pheromone Production

The production of insect pheromones for agricultural pest management is driven by the need for both high purity and cost-effectiveness. jst.go.jpagropages.com High stereochemical purity is essential because non-natural isomers can be inactive or even inhibit the biological response of the target pest. jst.go.jp

Significant advancements have been made to move beyond traditional, often costly, chemical synthesis methods. agropages.com A major breakthrough is the development of biotechnological production through fermentation. mdpi.com Engineered yeast strains can be programmed to produce pheromone compounds, a process analogous to brewing beer. agropages.com This technology facilitates efficient, industrial-scale production, which dramatically lowers costs and makes pheromone-based pest control economically viable for large-scale field crops like maize, rice, and cotton. agropages.commdpi.com Field trials have demonstrated that yeast-derived pheromones are as effective as their chemically synthesized counterparts. mdpi.com

Alongside biosynthesis, improvements in chemical synthesis continue to be a focus. researchgate.net Methodologies such as microwave-enhanced reactions have been shown to increase the efficiency of steps like palladium-catalyzed cross-couplings. organic-chemistry.org The development of novel synthetic routes that are shorter and produce high-purity analogues also contributes to reducing production costs. bpca.org.uk These parallel advancements in both biosynthesis and chemical synthesis are crucial for expanding the use of environmentally benign pheromones in integrated pest management (IPM) strategies worldwide. researchgate.netbpca.org.uk

Table 4: Comparison of Pheromone Production Methods

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Traditional Chemical Synthesis | Multi-step organic reactions using chemical reagents. | Well-established, produces high purity materials. | agropages.com |

| Biotechnological Production (Yeast Fermentation) | Use of genetically engineered yeast to biosynthesize pheromones. | Cost-effective, sustainable, enables large-scale production. | agropages.commdpi.com |

| Advanced Chemical Synthesis | Includes methods like microwave-enhancement and novel, shorter synthetic routes. | Increased reaction efficiency, reduced time, lower cost. | organic-chemistry.orgbpca.org.uk |

Biological Functions and Ecological Roles

Identification as a Sex Pheromone Component in Lepidoptera

(11Z,13Z)-Hexadecadienyl acetate (B1210297) has been identified as a key component of the sex pheromone blend in several species of moths, playing a crucial role in chemical communication for mating. vulcanchem.com

Occurrence in Notodontidae Moths

Research has specifically identified (11Z,13Z)-hexadecadienyl acetate as an active sex pheromone ingredient for moths in the Notodontidae family. mdpi.com Notably, it is a component for Notodonta dromedarius (Iron Prominent) and Notodonta torva. mdpi.compherobase.com In the case of N. torva, (11Z,13Z)-hexadecadienyl acetate is the primary sex pheromone component. sakura.ne.jp

Component of Multi-Component Pheromone Blends

In many moth species, effective chemical signaling relies on a blend of several compounds rather than a single molecule. (11Z,13Z)-Hexadecadienyl acetate often functions as part of these multi-component pheromone systems. vulcanchem.com The precise ratio and combination of these components are often species-specific, ensuring that the chemical signal is correctly interpreted by the intended recipient. The presence of multiple compounds can enhance the specificity and effectiveness of the pheromone signal, guiding males to females of the same species.

Role in Navel Orangeworm (Amyelois transitella) Pheromone System

The navel orangeworm, Amyelois transitella, is a significant agricultural pest, and its pheromone system has been the subject of extensive research. vulcanchem.com While (11Z,13Z)-hexadecadienal is a primary component of the navel orangeworm's sex pheromone, studies have also investigated the role of other compounds found in the female's pheromone gland, including (11Z,13Z)-hexadecadienyl acetate. nih.govnih.gov However, research suggests that (11Z,13Z)-hexadecadienyl acetate does not play a role in attracting male A. transitella. nih.gov Instead, it has been found to act as a behavioral antagonist for a sympatric species, the meal moth Pyralis farinalis, which uses some of the same pheromone components as the navel orangeworm. mdpi.comnih.gov This highlights the complex role of individual compounds in mediating interactions both within and between species.

Behavioral Efficacy and Species-Specific Communication

The presence of (11Z,13Z)-hexadecadienyl acetate in a pheromone blend can significantly influence the behavior of male moths, guiding them toward a potential mate. vulcanchem.com

Influence on Mate Location and Reproductive Behaviors

Sex pheromones containing (11Z,13Z)-hexadecadienyl acetate are crucial for mate location and initiating reproductive behaviors in susceptible moth species. vulcanchem.com The release of the pheromone by the female creates a chemical plume in the air. Male moths detect this plume with specialized receptors on their antennae and are stimulated to fly upwind, following the scent to its source. Studies have demonstrated that combinations of pheromone components, including this acetate, can lead to rapid source location and contact by male moths in controlled environments. vulcanchem.com

Investigation of Dose-Dependent Responses in Behavioral Bioassays

The concentration, or dose, of a pheromone can affect the intensity and nature of the behavioral response. Behavioral bioassays, such as those conducted in wind tunnels, are used to study these dose-dependent responses. nih.govscience.gov For instance, in studies on the navel orangeworm, wind-tunnel assays tested various dosages of a four-component blend. The results indicated that dosages of 10 and 100 nanograms of the blend elicited higher levels of source location compared to lower (1 ng) or higher (1,000 ng) dosages. nih.govresearchgate.net Such experiments are critical for understanding the optimal concentrations for eliciting a desired behavioral response, which is valuable information for developing pest management strategies. science.gov

Modulatory and Antagonistic Effects in Pheromonal Communication

One of the most well-documented roles of (11Z,13Z)-Hexadecadienyl acetate is as a behavioral antagonist in the meal moth, Pyralis farinalis. mdpi.comresearchgate.net While the primary sex attractant for P. farinalis is a blend of two compounds, (11Z,13Z)-hexadecadienal and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene, the addition of (11Z,13Z)-hexadecadienyl acetate to this blend significantly inhibits the attraction of male moths. mdpi.comnih.govnih.govgoogle.com

This antagonistic effect is ecologically significant as it helps maintain reproductive isolation between P. farinalis and the sympatric navel orangeworm, Amyelois transitella. nih.gov The navel orangeworm utilizes (11Z,13Z)-hexadecadienal as a major pheromone component and also produces (11Z,13Z)-hexadecadienyl acetate as a minor component in its pheromone glands. nih.govscience.govresearchgate.net By acting as a repellent to P. farinalis males, the acetate ensures that they are not cross-attracted to calling A. transitella females, thus preventing inter-species mating attempts. nih.govgoogle.comscience.gov This mechanism of pheromone specificity, where a compound that is part of one species' pheromone blend acts as an antagonist for another, is a key evolutionary strategy for preventing reproductive interference. frontiersin.org

Table 1: Pheromonal Effects of (11Z,13Z)-Hexadecadienyl acetate on Pyralis farinalis

| Compound/Blend | Observed Effect on Male P. farinalis | Reference |

|---|---|---|

| (11Z,13Z)-hexadecadienal + (3Z,6Z,9Z,12Z,15Z)-tricosapentaene | Attraction | mdpi.comresearchgate.net |

In contrast to its antagonistic role in P. farinalis, (11Z,13Z)-Hexadecadienyl acetate functions as a component of the sex pheromone blend in several other moth species, where it presumably acts in concert with other compounds to elicit a full behavioral response. pherobase.com While it may not be the primary attractant, its presence as part of a multi-component signal is essential for specific mate recognition.

The compound is also a confirmed sex pheromone component for moths in the Notodontidae family, such as the iron prominent (Notodonta dromedarius) and the large dark prominent (Notodonta torva), as well as the oak processionary moth (Thaumetopoea processionea). pherobase.com In these species, it is part of a specific blend that ensures effective communication, and its activity is dependent on the presence and precise ratio of other co-attractants.

Table 2: Role of (11Z,13Z)-Hexadecadienyl acetate in Selected Moth Species

| Species | Family | Role of (11Z,13Z)-Hexadecadienyl acetate | Reference |

|---|---|---|---|

| Pyralis farinalis (Meal moth) | Pyralidae | Behavioral Antagonist | mdpi.comnih.govgoogle.com |

| Amyelois transitella (Navel orangeworm) | Pyralidae | Minor Pheromone Component | nih.govresearchgate.net |

| Notodonta dromedarius (Iron prominent) | Notodontidae | Pheromone Component | pherobase.com |

| Notodonta torva (Large dark prominent) | Notodontidae | Pheromone Component | pherobase.com |

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Common Name |

|---|---|

| (11Z,13Z)-Hexadecadienyl acetate | Z11,Z13-16:Ac |

| (11Z,13Z)-hexadecadienal | Z11,Z13-16:Ald |

| (3Z,6Z,9Z,12Z,15Z)-tricosapentaene | C23 pentaene |

| (11Z,13Z)-hexadecadien-1-ol | Z11,Z13-16:OH |

| (11Z,13E)-hexadecadien-1-ol | Z11,E13-16:OH |

| (9Z)-9-tetradecenyl acetate | Z9-14:OAc |

| (9Z,12E)-9,12-tetradecadienyl acetate | Z9,E12-14:OAc |

| (11Z)-11-hexadecenyl acetate | Z11-16:OAc |

| hexadecyl acetate | 16:OAc |

| (11Z)-hexadecenol | - |

| (11E)-tetradecenyl acetate | - |

| (9Z)-tetradecenyl acetate | - |

| (8Z)-dodecenyl acetate | - |

| (5Z)-decenyl acetate | - |

| (7Z)-dodecenyl acetate | - |

| (5Z)-decenol | - |

| (9Z)-tetradecenol | - |

| (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene | C25 pentaene |

| ethyl palmitate | - |

Molecular Mechanisms of Pheromone Perception and Metabolism

Olfactory Receptor Neuron Responses to (11Z,13Z)-Hexadecadienyl Acetate (B1210297)

Studies on related moth species have demonstrated the specificity of ORN responses. For instance, in Sesamia nonagrioides, distinct ORNs within the same sensillum respond to different components of the pheromone blend, such as the acetate and aldehyde forms. nih.gov This specialization allows the insect to discern the precise composition and ratio of the pheromone blend, which is often crucial for species-specific recognition. The activation of these ORNs initiates an electrical signal that is then transmitted to the brain, leading to a behavioral response. science.govresearchgate.net

Role of Pheromone Binding Proteins (PBPs) in Ligand Transport and Specificity

For the hydrophobic (11Z,13Z)-hexadecadienyl acetate to reach the membrane-bound olfactory receptors, it must first traverse the aqueous sensillar lymph that fills the sensillum. This transport is facilitated by a class of small, soluble proteins known as pheromone binding proteins (PBPs). nih.gov PBPs are highly concentrated in the sensillar lymph and are believed to play a crucial role in solubilizing and protecting the pheromone from premature degradation.

Binding Affinity Studies of PBPs (e.g., in Amyelois transitella)

Binding affinity studies are crucial for understanding the specificity of PBPs. In Amyelois transitella, the pheromone binding protein AtraPBP1 has been shown to bind to the main pheromone components, including (11Z,13Z)-hexadecadienal and (11Z,13Z)-hexadecadien-1-ol, as well as the behavioral antagonist, (11Z,13Z)-hexadecadienyl acetate. nih.govresearchgate.net This suggests that a single PBP can be involved in the transport of multiple components of the pheromone blend.

In other moth species, like Antheraea polyphemus, different PBPs exhibit preferential binding to specific pheromone components. nih.govnih.gov For example, one PBP may show a higher affinity for the acetate component, while another preferentially binds the aldehyde. nih.gov This differential binding affinity is thought to contribute to the discrimination of different odorants. nih.gov The dissociation constants (KD) for these interactions are typically in the micromolar range, indicating a strong but reversible binding. nih.gov

Table 1: Binding Affinities of Pheromone Binding Proteins

| Species | PBP | Ligand | Dissociation Constant (K D ) | Reference |

|---|---|---|---|---|

| Antheraea spp. | Aper-1, Apol-3 | [³H]-6E,11Z-16:Ac | 0.6 - 30 µM | nih.gov |

Conformational Changes and Ligand Release Mechanisms in PBPs

The binding of a ligand to a PBP is not a static process. It is now widely accepted that PBPs undergo a significant conformational change upon binding to a pheromone molecule. nih.govplos.org This change is often pH-dependent. nih.govnih.gov In the relatively neutral pH of the sensillar lymph (around pH 7.4), the PBP adopts an "open" conformation that readily binds the hydrophobic ligand. nih.govplos.org

Upon reaching the dendritic membrane of the ORN, the local environment is thought to be more acidic. nih.govplos.org This lower pH induces a second conformational change in the PBP, causing it to shift to a "closed" conformation. nih.govnih.gov This change facilitates the release of the pheromone, allowing it to interact with the olfactory receptor. In Amyelois transitella, crystallographic studies of AtraPBP1 have revealed a significant movement of the C-terminal helix upon ligand binding and pH change, supporting this model of ligand release. plos.org Specifically, a large movement of approximately 90° in the C-terminal helix and a 37° displacement of the N-terminal helix have been observed. plos.org

Enzymatic Deactivation Pathways in Insect Antennae

To maintain the sensitivity of the olfactory system and allow for the detection of rapid changes in pheromone concentration, the signal must be terminated quickly. This is achieved through the enzymatic degradation of the pheromone molecules within the antennae by odorant-degrading enzymes (ODEs). ufro.cl

Esterase Activity in Pheromone Signal Termination

For acetate-containing pheromones like (11Z,13Z)-hexadecadienyl acetate, a key class of ODEs is the carboxylesterases (CXEs). ufro.cl These enzymes are found in the sensillar lymph and are responsible for hydrolyzing the ester bond of the pheromone, converting it into an alcohol and a carboxylic acid. researchgate.netpnas.org This modification renders the molecule inactive, effectively terminating the signal.

In the silkmoth Antheraea polyphemus, a sensillar esterase has been identified that rapidly degrades the acetate pheromone with an estimated half-life of just 15 milliseconds. researchgate.netpnas.org This rapid inactivation is essential for the insect to respond to the fluctuating concentrations of a pheromone plume during flight. pnas.org

Contribution of Other Enzymes (e.g., Aldehyde Oxidases, Cytochrome P450)

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (11Z,13Z)-Hexadecadienyl acetate |

| (11Z,13Z)-Hexadecadienal |

| (11Z,13Z)-Hexadecadien-1-ol |

| (Z)-11-Hexadecenyl acetate |

| (Z)-11-Hexadecenal |

| Dodecyl acetate |

| (Z)-11-Hexadecenyl trifluoromethyl ketone |

| n-Hexadecyl trifluoromethyl ketone |

| (Z,E)-9,11-Tetradecadienyl trifluoromethyl ketone |

| 3-Octylthio-1,1,1-trifluoropropan-2-one |

| (Z)-11-Tetradecenyl trifluoromethyl ketone |

| 1,1-Difluoro-(Z)-11-hexadecenyl methyl ketone |

| (E,Z)-7,9-Dodecadienyl acetate |

| (E,Z)-6,11-Hexadecadienyl acetate |

| (E,Z)-6,11-Hexadecadienal |

| [³H]-6E,11Z-Hexadecadienyl acetate |

| [³H]-4E,9Z-Tetradecadienyl acetate |

| (11Z,13E)-Hexadecadien-1-yl acetate |

| (E,Z)-4,9-Tetradecadienyl acetate |

| Decyl-thio-1,1,1-trifluoropropanone |

| (Z)-8-Dodecenyl alcohol |

| Dodecanol |

| (Z)-8-Dodecenyl acetate |

| (E)-8-Dodecenyl acetate |

| 11-cis-Vaccenyl acetate |

| (E,Z)-6,11-Hexadecadienyl diazoacetate |

| E-11-Tetradecen-1-yl acetate |

| (Z)-11-Hexadecen-1-ol |

| (Z)-11-Hexadecenyl 2,2,2-trifluoroacetate |

| (Z)-11-Hexadecenyl 2,2,3,3-pentafluoropropanoate |

Biosynthesis Pathways and Regulatory Mechanisms

Identification of Precursor Molecules

The production of (11Z,13Z)-hexadecadienyl acetate (B1210297) begins with precursor molecules derived from standard fatty acid synthesis. Research has identified both saturated and monounsaturated fatty acids as key starting materials in the biosynthetic pathway.

Palmitic acid (16:0), a 16-carbon saturated fatty acid, is the fundamental building block for a vast number of moth pheromones, including (11Z,13Z)-hexadecadienyl acetate. researchgate.netnih.gov As the first fatty acid produced during de novo fatty acid synthesis, it is an abundant and readily available precursor in animal tissues. hmdb.cawikipedia.org Studies on various moth species, such as the navel orangeworm (Amyelois transitella), have confirmed that the C16 backbone of the pheromone is derived from palmitic acid. nih.gov This saturated fatty acid undergoes a series of enzymatic modifications within the specialized pheromone glands of the female moth to introduce the necessary double bonds and functional groups. nih.govnih.gov The use of deuterium-labeled palmitic acid in experiments has demonstrated its direct incorporation into the final pheromone molecule, solidifying its role as the primary substrate. researchgate.net

The initial step in the modification of palmitic acid is its conversion to a monounsaturated fatty acid. Specifically, (Z)-11-hexadecenoic acid (Z11-16:Acid) has been identified as a critical intermediate and a direct precursor in the biosynthesis of conjugated diene pheromones. researchgate.net This compound is formed through the action of a specific desaturase enzyme on palmitic acid. nih.gov The presence of (Z)-11-hexadecenoic acid in significant quantities within pheromone gland extracts provides strong evidence for its role in the pathway. researchgate.net This monounsaturated fatty acid then serves as the substrate for a subsequent desaturation step to create the conjugated diene system characteristic of the final pheromone. nih.gov

| Precursor Molecule | Chemical Formula | Role in Biosynthesis |

| Palmitic Acid | C₁₆H₃₂O₂ | Primary saturated fatty acid substrate. nih.govhmdb.cawikipedia.org |

| (Z)-11-Hexadecenoic Acid | C₁₆H₃₀O₂ | Monounsaturated intermediate formed from palmitic acid. researchgate.netnih.gov |

Palmitic Acid as a Primary Substrate

Enzymatic Steps in Conjugated Diene Synthesis

The transformation of precursor fatty acids into the final acetate pheromone is catalyzed by a suite of specialized enzymes. These enzymes exhibit high substrate and stereospecificity, ensuring the precise structure of the final signaling molecule.

Fatty acyl-CoA desaturases (FADs) are key enzymes that introduce double bonds into the hydrocarbon chain of the fatty acid precursors. nih.govbucek-lab.org The biosynthesis of (11Z,13Z)-hexadecadienyl acetate involves at least two distinct desaturation steps. nih.gov

First Desaturation (Δ11 Desaturation): The initial enzymatic reaction is the introduction of a double bond at the 11th carbon position of palmitic acid, a reaction catalyzed by a Δ11 desaturase. nih.govnih.gov This enzyme stereospecifically produces the Z (cis) isomer, resulting in the formation of (Z)-11-hexadecenoic acid. The Δ11 desaturases are a common class of enzymes in moth pheromone biosynthesis. researchgate.net

Second Desaturation (Conjugated Diene Formation): Following the initial desaturation, a second double bond is introduced at the 13th position. This reaction acts on (Z)-11-hexadecenoic acid to form (11Z,13Z)-11,13-hexadecadienoic acid. researchgate.netnih.gov This step creates the conjugated diene system (alternating single and double bonds) that is crucial for the molecule's biological activity. vulcanchem.com In some moth species, a single multifunctional desaturase has been found to be capable of catalyzing multiple, distinct desaturation steps. nih.gov

Once the correct unsaturated fatty acid precursor, (11Z,13Z)-11,13-hexadecadienoic acid, has been synthesized, it must be converted to the final acetate ester. This involves reduction and acetylation.

Reduction: The carboxylic acid group of the fatty acyl-CoA is reduced to an alcohol. This reaction is carried out by fatty acyl reductases (FARs), which are often specific to the pheromone gland. uva.nl This step converts (11Z,13Z)-11,13-hexadecadienoic acid into (11Z,13Z)-hexadecadienol. researchgate.net

Oxidation/Acetylation: While some pheromones are aldehydes (requiring an oxidase), (11Z,13Z)-hexadecadienyl acetate requires an acetylation step. bucek-lab.org An acetyltransferase enzyme, which may be a fatty alcohol acetyltransferase (FAT), catalyzes the transfer of an acetyl group from acetyl-CoA to the fatty alcohol, producing the final acetate ester. nih.gov The functionality of this enzyme is a critical determinant of the final pheromone component. nih.gov

| Enzymatic Step | Enzyme Class | Substrate | Product |

| Δ11 Desaturation | Fatty Acyl Desaturase (FAD) | Palmitic Acid | (Z)-11-Hexadecenoic Acid nih.gov |

| Δ13 Desaturation | Fatty Acyl Desaturase (FAD) | (Z)-11-Hexadecenoic Acid | (11Z,13Z)-Hexadecadienoic Acid nih.gov |

| Reduction | Fatty Acyl Reductase (FAR) | (11Z,13Z)-Hexadecadienoic Acid | (11Z,13Z)-Hexadecadienol researchgate.net |

| Acetylation | Acetyltransferase | (11Z,13Z)-Hexadecadienol | (11Z,13Z)-Hexadecadienyl Acetate nih.gov |

Desaturase Enzymes and Stereospecificity (e.g., Δ11 Desaturase)

Endocrine Regulation of Pheromone Production

The production of sex pheromones in many moth species is not continuous but is instead tightly regulated by hormones to coincide with peak mating activity. usda.gov The primary regulator is a neuropeptide known as Pheromone Biosynthesis Activating Neuropeptide (PBAN). uva.nl

PBAN is released from a neurosecretory gland complex in the head (the subesophageal ganglion) and acts directly on the pheromone gland cells. uva.nljst.go.jp Upon binding to its G protein-coupled receptor on the gland cell membrane, PBAN triggers an intracellular signaling cascade that involves an influx of calcium ions. uva.nlusda.gov This cascade activates the enzymes involved in the biosynthetic pathway. uva.nl

Studies have shown that after decapitation (which removes the source of PBAN), the production of aldehyde pheromones, which are precursors to or related to acetate pheromones, significantly decreases. nih.gov The production can be restored by injecting PBAN into the abdomen of the decapitated female. nih.govjst.go.jp Research suggests that PBAN's primary regulatory role in some pathways is on the reduction step, activating the fatty acyl reductase that converts the fatty acid intermediate to a fatty alcohol. jst.go.jp This hormonal control ensures that the energetically expensive process of pheromone synthesis is synchronized with the female's reproductive readiness and optimal environmental conditions for mating. usda.govresearchgate.net

Pheromone Biosynthesis Activating Peptide (PBAN) Activity

The biosynthesis of sex pheromones in many moth species is a tightly regulated process, often initiated by the Pheromone Biosynthesis Activating Peptide (PBAN). Research on the biosynthesis of C16 conjugated diene pheromones, such as the aldehyde precursor to 11Z,13Z-Hexadecadienyl acetate, in the navel orangeworm, Amyelois transitella, provides a clear example of PBAN's regulatory role. researchgate.netnih.gov

In A. transitella, the production of (11Z,13Z)-11,13-hexadecadienal is significantly influenced by PBAN. researchgate.net Studies have shown that when female moths are decapitated, which removes the source of PBAN, the level of this aldehyde in the pheromone gland decreases substantially. researchgate.netresearchgate.net However, the production can be restored by injecting PBAN into the abdomens of these decapitated females. researchgate.netresearchgate.net This demonstrates that PBAN is a crucial signaling molecule that activates the biosynthetic pathway leading to the formation of the pheromone. researchgate.net

The activity of PBAN is part of a complex signaling cascade. The peptide, released from the subesophageal ganglion, travels through the hemolymph to the pheromone gland. sakura.ne.jp There, it binds to specific receptors on the gland cells, triggering a series of intracellular events that lead to the activation of key enzymes involved in the pheromone biosynthetic pathway. sakura.ne.jp While the complete pathway for this compound is not fully elucidated in a single species, the control of the precursor aldehyde synthesis by PBAN in A. transitella is a well-documented and critical regulatory step. researchgate.netnih.gov

The following table summarizes the effect of PBAN on the production of (11Z,13Z)-11,13-hexadecadienal in Amyelois transitella.

Table 1: Effect of PBAN on (11Z,13Z)-11,13-hexadecadienal Titer in Amyelois transitella

| Treatment | Pheromone Titer (ng/gland) | Reference |

|---|---|---|

| Intact Females | ~1.5 | researchgate.net |

| Decapitated Females (Saline) | <0.5 | researchgate.net |

Glandular Sites of Pheromone Biosynthesis

The synthesis of moth sex pheromones, including the precursors to this compound, occurs in specialized tissues known as pheromone glands. nih.gov In female moths, these glands are typically located in the intersegmental membrane between the eighth and ninth abdominal segments. researchgate.netnih.gov

Research on Amyelois transitella has demonstrated that the biosynthesis of (11Z,13Z)-11,13-hexadecadienal, the aldehyde precursor, takes place within these abdominal pheromone glands. researchgate.netnih.gov The process begins with the common fatty acid, palmitic acid. researchgate.netnih.gov Through a series of enzymatic reactions, including desaturation steps, palmitic acid is converted into the specific conjugated diene structure of the pheromone. researchgate.net The final steps of the biosynthesis, which would involve the reduction of the aldehyde to an alcohol and subsequent acetylation to form this compound, are also presumed to occur within these same glandular cells. researchgate.net This localization ensures that the complex biosynthetic machinery is contained in a specific site, allowing for the efficient production and subsequent release of the pheromone. nih.gov

The table below outlines the key steps in the biosynthesis of the precursor to this compound within the pheromone gland of Amyelois transitella.

Table 2: Biosynthetic Pathway of (11Z,13Z)-11,13-hexadecadienal in the Pheromone Gland

| Precursor | Intermediate(s) | Final Product (in this pathway) | Location | Reference |

|---|

Research Applications in Integrated Pest Management and Chemical Ecology

Development of Semiochemical-Based Pest Control Strategies

The identification of 11Z,13Z-Hexadecadienyl acetate (B1210297) as a key component in the sex pheromone of various pest species has paved the way for its application in several IPM strategies. vulcanchem.com These methods offer a more targeted and ecologically friendly alternative to broad-spectrum pesticides. ontosight.aiias.ac.in

Monitoring and Detection of Pest Populations

Pheromone-based monitoring systems are a cornerstone of modern IPM programs, and 11Z,13Z-Hexadecadienyl acetate plays a crucial role in this area. vulcanchem.comumn.edu Traps baited with this synthetic pheromone component are used to attract and capture male insects. vulcanchem.complantprotection.pl This allows for the early detection of pest presence, the monitoring of population fluctuations throughout the season, and the determination of the geographical distribution of the pest. umn.eduagriarticles.com

For instance, in forestry, lures containing this compound, often in combination with its isomer (11E,13Z)-Hexadecadienyl acetate, are used in "Smart Traps" to monitor the Oak Processionary Moth (Thaumetopoea processionea). m2i-lifesciences.com The data gathered from these traps helps in making informed decisions about the timing and necessity of control interventions. umn.eduagriarticles.com

Mating Disruption Methodologies

Mating disruption is a proactive pest control technique that aims to prevent male insects from locating females, thereby reducing reproduction. ontosight.aiscience.gov This is achieved by permeating the atmosphere of a crop or forest with a high concentration of the synthetic female sex pheromone. science.gov this compound is a key active ingredient in such formulations. vulcanchem.comscience.gov

The widespread release of the pheromone confuses the male moths, making it difficult for them to follow the natural pheromone plumes released by individual females. science.gov This disruption of chemical communication leads to a decrease in successful matings and, consequently, a reduction in the subsequent larval population that causes crop damage. Research has shown the effectiveness of this method in managing various lepidopteran pests. ias.ac.inscience.gov For example, while not the primary component, understanding the role of related acetates has been crucial in developing mating disruption for pests like the pink bollworm. umn.edugoogle.com

Mass Trapping Systems

Mass trapping is another direct control method that utilizes the attractive properties of this compound. vulcanchem.complantprotection.pl This strategy involves deploying a high density of pheromone-baited traps throughout an area to capture a significant portion of the male population. senescyt.gob.ec By removing a large number of males from the population, the chances of females mating are substantially reduced. senescyt.gob.ec

This approach is particularly useful in controlling localized pest populations and can be an effective component of a broader IPM program. vulcanchem.complantprotection.pl The success of mass trapping is dependent on factors such as trap density, the efficiency of the trap design, and the potency of the pheromone lure. For some pests, like the Oak Processionary Moth, products utilizing this compound are designated for use in mass trapping.

| Pest Species | Pheromone Components Including this compound | IPM Application |

| Oak Processionary Moth (Thaumetopoea processionea) | This compound; 11E,13Z-Hexadecadienyl acetate | Monitoring, Mass Trapping |

| Navel Orangeworm (Amyelois transitella) | (11Z,13Z)-hexadecadienal is the primary component, but (11Z,13Z)-hexadecadienyl acetate is also found in gland extracts. | Monitoring, Mating Disruption |

| Grass Webworm (Herpetogramma licarsisalis) | (11Z,13E)-hexadecadien-1-yl acetate (isomer) | Monitoring |

Advanced Analytical Techniques in Pheromone Research

The identification and utilization of this compound in pest management have been made possible by sophisticated analytical methods. These techniques are essential for isolating, identifying, and quantifying the minute amounts of pheromones produced by insects.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to determine which compounds in a complex mixture are biologically active. researchgate.netnih.gov In this method, the effluent from a gas chromatograph, which separates the chemical compounds from a pheromone gland extract, is split into two streams. One stream goes to a standard detector (like a flame ionization detector), while the other is passed over a live insect antenna. scribd.com

If a compound eluting from the GC column is part of the insect's natural pheromone, it will elicit an electrical response from the antenna, which is recorded as a signal. This allows researchers to pinpoint the specific compounds that are detected by the insect. GC-EAD has been instrumental in identifying the components of sex pheromones for numerous species, including those that utilize this compound. researchgate.netsakura.ne.jp For example, GC-EAD analysis of pheromone gland extracts from the Oak Processionary Moth was crucial in identifying the active components. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Identification

Once a biologically active compound is detected by GC-EAD, Gas Chromatography-Mass Spectrometry (GC-MS) is used for its definitive identification. nih.govresearchgate.net As the separated compounds elute from the gas chromatograph, they enter a mass spectrometer, which bombards them with electrons, causing them to break apart into charged fragments. academicjournals.org

The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. academicjournals.org By comparing the retention time and mass spectrum of the unknown compound to that of a synthesized, authentic standard of this compound, researchers can confirm its chemical structure. researchgate.net This technique was vital in characterizing the pheromone blend of the Oak Processionary Moth, where GC-MS analysis of gland extracts showed (Z,Z)-11,13-hexadecadienyl acetate as the major component. researchgate.net

| Analytical Technique | Principle | Application in Pheromone Research |

| Gas Chromatography-Electroantennographic Detection (GC-EAD) | Separates chemical compounds and measures the electrical response of an insect antenna to each compound. | Identifies which specific compounds in a pheromone gland extract are biologically active and detected by the insect. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates chemical compounds and generates a unique mass spectrum for each, allowing for structural identification. | Confirms the chemical structure of biologically active compounds by comparing their mass spectra to those of known standards. |

Future Research Directions in Chemical Ecology

The study of (11Z,13Z)-Hexadecadienyl acetate and related pheromones is a dynamic field with several promising avenues for future research. These investigations are crucial for deepening our understanding of insect chemical communication and for developing more effective and environmentally benign pest management strategies.

Elucidating Complex Pheromone Blends and Ratios

A primary area of future research lies in the comprehensive elucidation of complex pheromone blends where (11Z,13Z)-Hexadecadienyl acetate is a component. While this acetate is a known sex pheromone component for several species in the Notodontidae family, the precise composition and ratios of the entire pheromone blend are often not fully characterized. nih.govresearchgate.net For instance, in the navel orangeworm moth, Amyelois transitella, the sex pheromone was initially identified as a single compound, (11Z,13Z)-hexadecadienal. nih.gov However, subsequent research revealed that a multi-component blend, including other compounds, is necessary for optimal male attraction. nih.gov

Future studies should focus on identifying all constituents of the natural pheromone blend, including major, minor, and trace components. The specific ratio of these components is often critical for species-specific communication and can significantly influence the level of attraction. Wind-tunnel assays have proven to be invaluable in evaluating the behavioral responses of male moths to different pheromone blends and ratios, highlighting the importance of a complete and correctly proportioned synthetic blend for effective pest management applications. vulcanchem.com Research has shown that even subtle changes in the isomeric ratio, such as the presence of the (11Z,13E) isomer, can impact the blend's activity. vulcanchem.com Therefore, detailed analyses of pheromone gland extracts coupled with electrophysiological and behavioral assays are essential to unravel the complexity of these chemical signals.

Comparative Chemical Ecology Across Insect Taxa

Another vital research direction is the comparative chemical ecology of (11Z,13Z)-Hexadecadienyl acetate and its related compounds across different insect taxa. While this compound is a known pheromone in certain Notodontidae moths, its presence and function in other families and orders of insects remain largely unexplored. nih.govresearchgate.net For example, related compounds such as (11Z,13Z)-hexadecadienal are key pheromone components for various species, and understanding the structural and functional diversification of these molecules can provide insights into the evolution of chemical communication. nih.govresearchgate.net

Comparative studies can help to:

Identify new species that utilize (11Z,13Z)-Hexadecadienyl acetate or structurally similar compounds.

Understand the biosynthetic pathways and the evolutionary pressures that lead to the use of specific pheromone components in different lineages.

Determine the degree of cross-reactivity and reproductive isolation mediated by pheromone blends in closely related, sympatric species. For example, (11Z,13Z)-hexadecadienyl acetate has been found to antagonize the attraction of the meal moth Pyralis farinalis, a sympatric species to the navel orangeworm, which uses some of the same pheromone components. nih.gov

Such comparative approaches, combining chemical analysis, molecular biology, and behavioral ecology, will provide a broader perspective on the role of this specific acetate in the vast landscape of insect chemical communication.

Evolutionary Dynamics of Pheromone Communication Systems

Investigating the evolutionary dynamics of pheromone communication systems involving (11Z,13Z)-Hexadecadienyl acetate is a compelling frontier. This involves understanding how these signaling systems originate, diversify, and are maintained over evolutionary time. Key questions to be addressed include the genetic basis of pheromone production in females and pheromone perception in males.

Studying the genes and enzymes involved in the biosynthesis of (11Z,13Z)-Hexadecadienyl acetate and its precursors can shed light on the evolutionary steps that led to the production of this specific molecule. Similarly, identifying the olfactory receptors in male antennae that are tuned to this compound and its blend components is crucial for understanding the co-evolution of signal and reception.

Furthermore, research into the selective pressures that drive changes in pheromone blends, such as predation, parasitism, and interspecific competition, will be critical. The study of isomeric variations, such as the (11Z,13E) isomer, and their role in species specificity provides a window into the subtle evolutionary modifications that can lead to reproductive isolation and speciation. vulcanchem.com By integrating molecular genetics, neurophysiology, and evolutionary biology, researchers can construct a more complete picture of how the chemical dialogue involving (11Z,13Z)-Hexadecadienyl acetate has evolved and continues to shape the interactions between individuals and species.

Q & A

What are the key structural features of 11Z,13Z-Hexadecadienyl acetate that influence its pheromonal activity?

Basic Research Focus

The pheromonal activity of this compound is critically dependent on its stereochemistry and functional groups. The (11Z,13Z) double-bond configuration is essential for receptor specificity in Lepidopteran species, as slight deviations (e.g., E/Z isomerism) reduce or abolish bioactivity . The acetate group at the terminal position enhances volatility and facilitates interaction with antennal receptor proteins, as demonstrated in electrophysiological studies of Antheraea polyphemus and A. pernyi . Methodologically, structure-activity relationships (SARs) are established using synthetic analogs with modified chain lengths or functional groups (e.g., aldehydes vs. acetates), followed by single-sensillum recordings to quantify neuronal responses .

What analytical techniques are recommended for confirming the purity and stereochemistry of this compound?

Basic Research Focus

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the gold standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry. For isomer discrimination, chiral-phase GC columns or derivatization (e.g., dimethyl disulfide adducts) can resolve geometric isomers . High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₈H₃₂O₂; exact mass 280.2402), and infrared (IR) spectroscopy identifies the acetate ester functional group (C=O stretch at ~1740 cm⁻¹) .

How can researchers design experiments to determine the relative contribution of this compound compared to other pheromone components in moth behavior?

Advanced Research Focus

A dual approach combining electrophysiological assays and behavioral bioassays is recommended:

- Single-cell recordings : Isolate antennal receptor neurons sensitive to this compound and compare response thresholds to co-occurring pheromones (e.g., (4Z,9Z)-tetradecadienyl acetate in A. pernyi) .

- Wind tunnel experiments : Test synthetic blends with/without the compound to quantify mating disruption or attraction rates .

- Field trials : Deploy lures with incremental concentrations to establish dose-response curves under natural conditions . Data contradictions (e.g., low field efficacy despite strong lab responses) may arise from environmental factors like humidity, requiring multivariate analysis .

What methodologies are effective in resolving contradictions in pheromone receptor binding studies involving geometric isomers?

Advanced Research Focus

Contradictions often arise from receptor promiscuity or isomer impurities. Solutions include:

- Heterologous expression systems : Clone candidate receptors (e.g., OR14 in Heliothis virescens) into Xenopus oocytes or HEK293 cells to test specificity against purified isomers .

- Isomer purification : Use preparative HPLC or silver-ion chromatography to isolate geometric isomers (e.g., Z,Z vs. Z,E) before testing .

- Molecular docking simulations : Model receptor-binding pockets to predict interactions with specific double-bond configurations .

What is the ecological significance of this compound in Lepidopteran species?

Basic Research Focus

This compound acts as a species-specific sex pheromone in moths like A. pernyi, facilitating mate attraction over long distances. Its ecological role is underscored by its absence in non-target species, reducing cross-species interference . In A. polyphemus, blends containing this compound trigger complete electroantennogram (EAG) responses, indicating its dominance in courtship signaling . Field studies show that synthetic analogs disrupt mating, supporting its use in eco-friendly pest control .

How do physicochemical properties such as volatility and diffusion coefficient affect the field application of this compound in pheromone-based pest management?

Advanced Research Focus

Volatility (determined by vapor pressure) and diffusion rates govern pheromone plume formation. Key methodologies include:

- Dynamic headspace sampling : Measure release rates from dispensers under varying temperatures .

- Computational fluid dynamics (CFD) : Model plume dispersion in agricultural fields to optimize dispenser placement .

- Environmental monitoring : Correlative studies linking humidity, wind speed, and pheromone detection thresholds via GC-MS . For example, this compound’s diffusion coefficient (weighted mean ~0.05 cm²/s) must be balanced with formulation additives (e.g., antioxidants) to extend field longevity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.